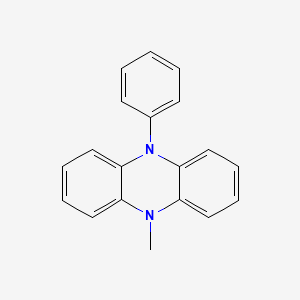

5-Methyl-10-phenyl-5,10-dihydrophenazine

Beschreibung

Historical Context and Evolution of Dihydrophenazine Chemistry

The story of phenazine (B1670421) chemistry began in the mid-19th century with the synthesis of mauveine, the first synthetic organic dye, by William Henry Perkin. This discovery marked the dawn of the synthetic chemical industry and highlighted the potential of phenazine-based compounds as chromophores. Early research focused on the synthesis and properties of phenazine itself, a yellow crystalline solid, and its role as the parent compound for a range of dyestuffs.

The exploration of the reduced form, 5,10-dihydrophenazine (B1199026), followed. A key early synthesis method involved the reaction of catechol with o-phenylenediamine (B120857) at high temperatures and pressures. nih.gov This foundational work paved the way for the preparation of various dihydrophenazine derivatives. Dihydrophenazines are characteristically sensitive to oxidation, readily converting back to the corresponding aromatic phenazine.

A significant advancement in the synthesis of asymmetrically substituted dihydrophenazines, such as 5-Methyl-10-phenyl-5,10-dihydrophenazine, was reported by Gilman and Dietrich in 1957. Their work demonstrated that an improved yield of this compound could be achieved by using tetrahydrofuran (B95107) as the solvent instead of ethylene (B1197577) glycol dimethyl ether. acs.orgacs.org This finding was a notable step in controlling the synthesis of these complex molecules.

Significance of N-Substituted Dihydrophenazine Frameworks in Contemporary Chemical Research

In recent years, N-substituted dihydrophenazine frameworks have garnered considerable attention due to their unique electronic and photophysical properties. These compounds, particularly N,N'-diaryl derivatives, are recognized for their strong reducing ability in the excited state, long-lived triplet excited states, and the stability of the radical cations formed upon single-electron transfer. nih.gov

This combination of properties has made them highly valuable in various areas of contemporary chemical research:

Photoredox Catalysis: N-substituted dihydrophenazines have emerged as a sustainable and cost-effective alternative to expensive precious metal-based photocatalysts like iridium and ruthenium complexes. nih.gov Their tunable redox potentials and photophysical characteristics allow them to facilitate a wide range of organic transformations under visible light irradiation.

Organic Electronics: The redox-active nature of these compounds makes them promising candidates for applications in organic electronic devices. Research has explored their use as hole injection materials in organic light-emitting diodes (OLEDs) and as components in electrochromic devices, where their color can be changed by applying an electrical potential.

Materials Science: The incorporation of dihydrophenazine units into polymers has been investigated for the development of advanced materials. These materials can exhibit interesting electrochemical properties, making them suitable for applications such as organic batteries and redox-active polymers. mdpi.comnsf.gov

The ability to introduce different substituents at the nitrogen atoms of the dihydrophenazine core allows for the fine-tuning of their electronic and steric properties, making them a versatile scaffold for the design of functional molecules.

Research Objectives and Scope for this compound Investigations

Investigations into this compound are driven by a set of specific scientific objectives aimed at understanding the structure-property relationships in asymmetrically substituted dihydrophenazines. The primary research goals include:

Synthetic Methodology: Developing efficient and high-yield synthetic routes to asymmetrically substituted dihydrophenazines. This includes optimizing reaction conditions and exploring new catalytic systems to control the selective introduction of different substituents at the nitrogen atoms.

Photophysical and Electrochemical Characterization: A thorough examination of the light absorption and emission properties, as well as the redox behavior, of the molecule. This involves determining key parameters such as absorption and emission maxima, fluorescence quantum yields, excited-state lifetimes, and oxidation-reduction potentials.

Computational Modeling: Utilizing quantum chemical calculations to gain deeper insight into the electronic structure, frontier molecular orbital energies (HOMO and LUMO), and excited-state properties. These theoretical studies complement experimental findings and aid in the rational design of new derivatives with tailored properties.

Exploring Potential Applications: Assessing the suitability of this compound and related asymmetric derivatives as photocatalysts, components in organic electronic devices, or as building blocks for functional materials.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-10-phenylphenazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2/c1-20-16-11-5-7-13-18(16)21(15-9-3-2-4-10-15)19-14-8-6-12-17(19)20/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGUDOGOLYMURGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C3=CC=CC=C31)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20516491 | |

| Record name | 5-Methyl-10-phenyl-5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15546-77-7 | |

| Record name | 5-Methyl-10-phenyl-5,10-dihydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20516491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Methyl 10 Phenyl 5,10 Dihydrophenazine and Its Derivatives

Early Synthetic Approaches and Foundational Principles

The foundational methods for constructing the dihydrophenazine scaffold primarily relied on condensation and substitution reactions, which established the groundwork for more advanced synthetic routes.

Condensation Reactions for Dihydrophenazine Core Construction

Condensation reactions represent a fundamental and early approach to building the 5,10-dihydrophenazine (B1199026) core. libretexts.orgnumberanalytics.com This type of reaction involves the joining of two molecules to form a single, larger molecule, typically with the elimination of a small molecule like water. libretexts.orgwikipedia.org One of the classical methods for phenazine (B1670421) synthesis, known as the Wohl-Aue reaction, and related procedures, form the basis for this approach. acs.orgguidechem.com

A notable historical procedure involves the reaction of catechol with o-phenylenediamine (B120857) (1,2-diaminobenzene). guidechem.comgoogle.com In early reports, this reaction was carried out under harsh conditions, requiring the reactants to be heated under pressure in a sealed tube at temperatures of 200-210°C for an extended period of 35-40 hours. guidechem.comgoogle.com While this method successfully produced 5,10-dihydrophenazine, the yields were often modest, and the severe conditions limited its scalability and substrate scope. guidechem.com

More recent advancements have improved upon this foundational condensation reaction. It has been discovered that dihydrophenazines can be prepared in acceptable yields through a solvent-mediated reaction of substituted or unsubstituted catechols with substituted or unsubstituted 1,2-diaminoaryl compounds. google.com This "one-pot" synthesis can be catalyzed by Lewis acids, such as zinc chloride, which accelerate the condensation without significantly increasing the formation of byproducts. google.com The resulting 5,10-dihydrophenazine core can then be N-functionalized in subsequent steps to yield derivatives like 5-Methyl-10-phenyl-5,10-dihydrophenazine. google.com

| Reactants | Conditions | Product | Reference |

| Catechol, o-Phenylenediamine | 200-210°C, sealed tube, 35-40 hours | 5,10-Dihydrophenazine | guidechem.comgoogle.com |

| Substituted Catechol, 1,2-Diaminoaryl compound | Solvent-mediated, Lewis acid catalyst (e.g., ZnCl₂) | Substituted 5,10-Dihydrophenazine | google.com |

Nucleophilic Aromatic Substitution Pathways in Dihydrophenazine Synthesis

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for constructing the dihydrophenazine ring system. In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, replacing a leaving group. masterorganicchemistry.com This mechanism is distinct from electrophilic aromatic substitution and typically requires the aromatic ring to be activated by electron-withdrawing groups. masterorganicchemistry.comnih.gov

In the context of dihydrophenazine synthesis, SNAr mechanisms are particularly relevant in intramolecular cyclization steps. For instance, the synthesis of 5,10-diaryl-5,10-dihydrophenazines via iron-catalyzed C-F amination is believed to proceed through an SNAr mechanism. acs.orgnih.gov In this process, an intramolecular nucleophilic attack by a nitrogen atom displaces a fluorine atom on an adjacent aromatic ring to form the final heterocyclic structure. The high reactivity of fluorine compared to other halogens in this specific reaction supports the SNAr pathway, which is facilitated by the iron catalyst. acs.orgnih.gov

While classical SNAr reactions often require strong electron-withdrawing groups, modern methodologies have expanded the scope of this reaction. nih.govrsc.org For example, SNAr of polyfluoroarenes with phenothiazine, a related sulfur-containing heterocycle, can proceed efficiently to form C-N bonds, demonstrating the utility of this pathway for functionalizing complex aromatic systems. mdpi.com

Metal-Catalyzed Coupling Strategies for N-Functionalization

The introduction of methyl and phenyl groups at the N5 and N10 positions of the dihydrophenazine core is most effectively achieved through metal-catalyzed cross-coupling reactions. These modern synthetic tools offer high efficiency and selectivity for forming C-N bonds.

Copper-Catalyzed N-Arylation and Alkylation Protocols

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Ullmann-type reaction, is a well-established method for forming carbon-nitrogen bonds. researchgate.net This reaction is used to couple amines, amides, or N-heterocycles with aryl halides. nih.gov In the synthesis of dihydrophenazine derivatives, a pre-formed 5,10-dihydrophenazine core can be reacted with an aryl halide in the presence of a copper catalyst to install aryl groups on the nitrogen atoms. acs.org

These protocols have been refined over time to proceed under milder conditions than the traditional high-temperature Ullmann reactions. researchgate.netnih.gov The use of various copper(I) or copper(II) salts (e.g., CuI, CuSO₄) in combination with specific ligands, such as phenanthrolines or Schiff bases, can greatly accelerate the reaction. researchgate.netnih.govnih.gov The ligand plays a crucial role in stabilizing the copper catalyst and facilitating the coupling process. nih.gov These methods are compatible with a wide range of functionalized aryl halides and nitrogen-containing nucleophiles, making them a versatile tool for synthesizing a library of N-substituted dihydrophenazines. nih.govbeilstein-journals.org

| Reactants | Catalyst System | Key Features | Reference |

| Dihydrophenazine, Aryl Halide | Copper Salt (e.g., CuI), Ligand (e.g., phenanthroline) | Forms C(aryl)-N bond; classic Ullmann-type reaction | acs.orgresearchgate.net |

| Primary/Secondary Amine, Aryliodonium Ylide | CuSO₄·5H₂O in water | Environmentally friendly, mild conditions | nih.govbeilstein-journals.org |

Palladium-Mediated Cross-Coupling Reactions for N,N'-Diaryl Dihydrophenazines

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become one of the most powerful and versatile methods for C-N bond formation. nih.gov These reactions are highly effective for the N-arylation of the dihydrophenazine core to produce 5,10-diaryl derivatives. researchgate.net The general transformation involves the reaction of an amine (in this case, 5,10-dihydrophenazine) with an aryl halide or pseudohalide, catalyzed by a palladium(0) complex. nih.govyoutube.com

The catalytic cycle typically involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation (or deprotonation of the amine followed by coordination), and reductive elimination to form the N-arylated product and regenerate the Pd(0) catalyst. youtube.com The choice of ligand, often a bulky, electron-rich phosphine (B1218219) like tBuXPhos, is critical for the reaction's success, influencing catalyst stability, reaction rate, and scope. organic-chemistry.org An efficient synthesis of 5,10-diaryldihydrophenazines has been developed specifically using a Pd(0)-mediated cross-coupling reaction, highlighting its direct applicability. researchgate.net This method is valued for its high functional group tolerance and its ability to couple a wide variety of aryl halides with amines under relatively mild conditions. nih.govorganic-chemistry.org

| Reaction Type | Catalyst System | Mechanism Steps | Key Advantage | Reference |

| Buchwald-Hartwig Amination | Pd(0) source (e.g., Pd₂(dba)₃), Phosphine Ligand (e.g., tBuXPhos), Base | Oxidative Addition, Transmetalation, Reductive Elimination | High efficiency and broad substrate scope | nih.govresearchgate.netorganic-chemistry.org |

Iron-Catalyzed C-F Amination in Dihydrophenazine Synthesis

A more recent and innovative strategy for the one-pot synthesis of 5,10-diaryl-5,10-dihydrophenazines involves an iron-catalyzed C-F amination. acs.orgkyoto-u.ac.jp This method avoids the pre-formation of the dihydrophenazine ring and subsequent N-arylation, instead constructing the final product from diarylamine precursors in a single step. nih.govacs.org

The process begins with the treatment of a diarylamine, such as 2-fluoro-N-phenylaniline, with a Grignard reagent to form a magnesium amide. acs.org In the presence of a catalytic amount of an iron salt (e.g., FeCl₂) and a stoichiometric oxidant like 1,2-dibromoethane, a tandem reaction sequence is initiated. kyoto-u.ac.jp This sequence involves the homodimerization of the magnesium diarylamides via intermolecular C-F bond cleavage, followed by a defluorinative intramolecular cyclization (a double ortho C-F amination). acs.orgnih.gov This highly regioselective process yields the corresponding 5,10-diaryl-5,10-dihydrophenazine. acs.org The unique reactivity of the C-F bond in this iron-catalyzed system allows for the synthesis of dihydrophenazines bearing other halo-substituents that can be used for further functionalization. acs.orgkyoto-u.ac.jp This approach is significant as it utilizes an inexpensive and earth-abundant metal catalyst. nih.gov

| Starting Material | Catalyst/Reagents | Process | Product | Reference |

| Diarylamine (e.g., 2-fluoro-N-phenylaniline) | EtMgBr, catalytic FeCl₂, 1,2-dibromoethane | Homodimerization followed by intramolecular double C-F amination | 5,10-Diaryl-5,10-dihydrophenazine | acs.orgnih.govkyoto-u.ac.jp |

Oxidative Cyclization Routes

Oxidative cyclization represents a direct approach to the dihydrophenazine core, typically involving the formation of two carbon-nitrogen bonds in a single or sequential process. These methods often start from appropriately substituted aniline (B41778) or diamine precursors.

Acid-Catalyzed Cyclodehydration Reactions in Dihydrophenazine Formation

One of the classical methods for synthesizing the 5,10-dihydrophenazine scaffold involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound or its equivalent, such as catechol. In a well-established procedure, 5,10-dihydrophenazine is prepared by heating catechol and o-phenylenediamine under pressure. google.com This reaction proceeds via a cyclodehydration mechanism, where the acid catalyst facilitates the nucleophilic attack of the amino groups onto the hydroxyl-bearing carbons of the catechol, followed by the elimination of two water molecules to form the heterocyclic ring.

While this method traditionally yields the parent 5,10-dihydrophenazine, it can be adapted for the synthesis of substituted derivatives by using appropriately substituted starting materials. For instance, the reaction of a substituted catechol with a substituted o-phenylenediamine can lead to a range of dihydrophenazine derivatives. A patent describes the synthesis of dihydrophenazines in high yield by reacting a catechol with a 1,2-diaminoaryl compound in a solvent. google.com The initial product is the 5,10-unsubstituted dihydrophenazine, which can then be N-functionalized in a subsequent step.

| Reactants | Conditions | Product | Yield | Reference |

| Catechol, o-phenylenediamine | Sealed tube, 200-210°C, 35-40 hours | 5,10-dihydrophenazine | ~60% | google.com |

| Catechol, 1,2-diaminobenzene | Solvent, heat | 5,10-dihydrophenazine | 68% | google.com |

| 4-methylcatechol, 1,2-diaminotoluene | Ethylene (B1197577) glycol, heat | 2,7/2,8-dimethyl-5,10-dihydrophenazine | Not specified | google.com |

Oxidative Approaches Utilizing N-Arylaminoanthracenes

While less common for the direct synthesis of 5,10-dihydrophenazines, oxidative cyclization of diarylamines is a known method for forming related nitrogen-containing heterocyclic systems. The general principle involves the intramolecular coupling of two aryl rings attached to a nitrogen atom, often facilitated by a metal catalyst or a chemical oxidant.

For the synthesis of dihydrophenazine structures, a more relevant approach involves the dimerization of diarylamines. A one-pot synthesis of various 5,10-diaryl-5,10-dihydrophenazines has been achieved from diarylamines through an iron-catalyzed C-F amination, which proceeds via a defluorinative intramolecular cyclization. Although this specific example leads to diaryl derivatives, the underlying principle of oxidative C-N bond formation is pertinent.

Alkylation and Arylation of Phenazine Precursors

An alternative and highly versatile strategy for the synthesis of this compound involves the initial formation of the parent 5,10-dihydrophenazine or phenazine ring, followed by the sequential introduction of the methyl and phenyl groups onto the nitrogen atoms.

N-Alkylation with Halide Reagents

The nitrogen atoms of 5,10-dihydrophenazine are nucleophilic and can be readily alkylated using various alkylating agents, most commonly alkyl halides. The synthesis of 5,10-dialkyl-5,10-dihydrophenazines is often carried out in a one-pot synthesis starting from catechol and an o-phenylenediamine, where the initially formed dihydrophenazine is not isolated but directly treated with an alkylating agent. google.com

For the synthesis of this compound, a stepwise approach would be necessary. First, either the methyl or the phenyl group would be introduced, followed by the second N-functionalization. For instance, 5,10-dihydrophenazine can be monomethylated, and the resulting 5-methyl-5,10-dihydrophenazine can then be subjected to N-arylation. A patent describes the methylation of a dihydrophenazine product using methyl iodide (MeI). google.com To prevent the oxidation of the dihydrophenazine to phenazine during the N-alkylation step, a reducing agent such as sodium dithionite (B78146) can be added.

| Substrate | Reagent | Conditions | Product | Reference |

| 2,7/2,8-dimethyl-5,10-dihydrophenazine | Iodomethane (CH₃I) | Acetonitrile (B52724), reflux | 2,7/2,8,5,10-tetramethyl-5,10-dihydrophenazine | google.com |

Application of Organometallic Reagents in Dihydrophenazine Functionalization

The introduction of the phenyl group onto one of the nitrogen atoms of a dihydrophenazine precursor can be achieved through modern cross-coupling reactions, which often utilize organometallic reagents. The two most prominent methods for C-N bond formation are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). wikipedia.orgrug.nl In the context of synthesizing this compound, this could involve the reaction of 5-methyl-5,10-dihydrophenazine with a phenyl halide (e.g., iodobenzene (B50100) or bromobenzene) in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. wikipedia.orgrug.nl The choice of ligand is crucial for the efficiency of the reaction and can influence the substrate scope. rug.nl

The Ullmann condensation is a copper-catalyzed reaction that couples an amine with an aryl halide. wikipedia.org This reaction typically requires higher temperatures than the Buchwald-Hartwig amination but can be an effective alternative. wikipedia.org The synthesis of this compound via this route would involve reacting 5-methyl-5,10-dihydrophenazine with a phenyl halide in the presence of a copper catalyst. wikipedia.org

| Reaction | Catalyst System | Substrates | General Conditions |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd(OAc)₂) + Phosphine ligand | Amine + Aryl halide/triflate | Base, inert solvent, heat |

| Ullmann Condensation | Copper catalyst (e.g., CuI) | Amine + Aryl halide | High temperature, polar solvent |

Comparative Analysis of Synthetic Pathways and Yield Optimization Strategies

The choice of synthetic pathway for this compound depends on factors such as the availability of starting materials, desired purity, and scalability.

The oxidative cyclization route starting from catechol and substituted o-phenylenediamines offers a direct entry to the dihydrophenazine core. The one-pot version, where the intermediate dihydrophenazine is directly N-functionalized, can be efficient for symmetrical N,N'-disubstituted products. However, for unsymmetrical derivatives like this compound, this would likely lead to a mixture of products (dimethyl, diphenyl, and the desired methyl-phenyl) that would require challenging separation. A stepwise approach involving the isolation of the parent dihydrophenazine followed by sequential N-alkylation and N-arylation would provide better control over the final product. The reported yields for the formation of the dihydrophenazine core via this method are in the range of 60-70%. google.com

The alkylation and arylation of a phenazine precursor provides a more convergent and controllable route to unsymmetrically substituted dihydrophenazines. The initial synthesis of 5,10-dihydrophenazine can be achieved in good yield. google.commdpi.com The subsequent N-alkylation with methyl iodide is generally a high-yielding reaction. The final N-arylation step, using either Buchwald-Hartwig or Ullmann conditions, is a powerful method for C-N bond formation. The yields for these cross-coupling reactions can vary widely depending on the specific substrates, catalyst system, and reaction conditions, but are often moderate to excellent. rug.nl

Yield optimization for these pathways involves several considerations:

For oxidative cyclization: The reaction conditions, such as temperature, reaction time, and the choice of solvent and catalyst (if any), are critical. The purity of the starting materials is also important to avoid side reactions.

For N-alkylation: The choice of the alkylating agent, base, and solvent can influence the reaction rate and yield. The prevention of oxidation of the dihydrophenazine ring is a key consideration, often addressed by performing the reaction under an inert atmosphere or in the presence of a reducing agent. google.com

For N-arylation: The selection of the catalyst, ligand (for Buchwald-Hartwig), base, and solvent is crucial for achieving high yields. The reactivity of the aryl halide (iodide > bromide > chloride) also plays a significant role. Optimization of the reaction temperature and time is often necessary.

Synthetic Challenges and Future Directions in Dihydrophenazine Chemistry

Synthetic Challenges

The chemistry of 5,10-dihydrophenazines is marked by several synthetic challenges that stem from the intrinsic properties of the heterocyclic core.

Oxidative Instability : The central challenge in working with dihydrophenazines is their high susceptibility to oxidation. google.com The 5,10-dihydrophenazine scaffold readily loses two hydrogen atoms to form the aromatic phenazine system. This requires synthetic and purification steps to be conducted under inert atmospheres, often using deaerated solvents, which can complicate procedures and limit scalability. acs.org

Harsh Reaction Conditions : Traditional methods for synthesizing the phenazine ring system, which is a precursor to dihydrophenazines, often require harsh conditions, such as heating reagents in a sealed tube at high temperatures (200-210°C) for extended periods. google.comguidechem.com These conditions can lead to the formation of byproducts and are not always compatible with sensitive functional groups. researchgate.netguidechem.com

Steric Hindrance : The non-planar, bent structure of the 5,10-dihydrophenazine ring can introduce significant steric hindrance. researchgate.net This can make the introduction of bulky substituents at the nitrogen positions challenging, potentially leading to lower reaction yields or requiring more forcing conditions. researchgate.net

Regioselectivity : In the synthesis of unsymmetrically substituted derivatives, controlling the regioselectivity of the reactions is crucial. Stepwise approaches are often necessary to avoid the formation of mixtures of mono- and di-substituted products, as well as symmetrically substituted side products.

Future Directions

Despite the challenges, the unique electronic and structural properties of dihydrophenazines continue to drive research, with several key future directions emerging.

Novel Materials for Electronics and Energy : Dihydrophenazine derivatives are highly redox-active and electron-rich, making them excellent candidates for use in materials science. researchgate.netacs.org Future research will continue to explore their application as hole injection materials in electroluminescent (EL) devices, as redox-active centers in polymers for electrochromic materials, and as cathode materials for organic batteries. acs.orgmdpi.comnih.govrsc.org The ability to tune their electronic properties through synthetic modification is a key advantage. mdpi.com

π-Extended Systems and Molecular Switches : There is growing interest in synthesizing π-extended dihydrophenazines, such as those fused with anthracene (B1667546) or phenanthrene (B1679779) units. nih.govacs.org These extended systems can form highly stable radical cations and dications upon oxidation, leading to dramatic changes in conformation and color (electrochromism). nih.gov This opens the door to their potential use as molecular switches and actuators in advanced materials. nih.govacs.org

Supramolecular Chemistry and Advanced Polymers : The dihydrophenazine motif is being incorporated into more complex molecular architectures. Researchers are designing and synthesizing macrocycles like prism acs.orgdihydrophenazines for host-guest chemistry and the fabrication of 2D supramolecular materials. nih.gov Additionally, integrating these units into conjugated microporous polymers (CMPs) is being explored to leverage their redox dynamics for applications like photocatalysis. rsc.org This research direction aims to create materials with precisely controlled structures and functions for sustainable energy and chemical synthesis. rsc.org

Advanced Spectroscopic and Theoretical Investigations of 5 Methyl 10 Phenyl 5,10 Dihydrophenazine

Structural Elucidation Methodologies

The definitive determination of the three-dimensional structure, connectivity, and purity of 5-Methyl-10-phenyl-5,10-dihydrophenazine relies on a suite of advanced analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's characteristics.

X-ray Crystallography for Conformation and Dihedral Angle Determination

X-ray crystallography stands as the unequivocal method for determining the solid-state structure of a molecule, providing precise coordinates of each atom. For this compound, this technique would reveal the exact conformation of the central dihydrophenazine ring and the orientation of the methyl and phenyl substituents.

Based on studies of analogous N,N'-disubstituted dihydrophenazines and related heterocyclic systems, the central six-membered ring containing the two nitrogen atoms is expected to adopt a boat-like conformation. researchgate.netacs.org This puckering is a consequence of the sp3 hybridization of the nitrogen atoms. The dihedral angle between the two flanking benzene (B151609) rings is a critical parameter that defines the degree of folding in the molecule. In the closely related compound, 5,10-(diphenyl)-5,10-dihydrophenarsazine, the folding angle between the two benzo planes is 151.7(4)°. researchgate.net For 5-methyl-5,10-dihydrophenarsazine, this angle is 154.1(4)°. researchgate.net It is anticipated that this compound would exhibit a similar folded structure.

The orientation of the N-substituents (methyl and phenyl groups) can be either axial or equatorial with respect to the central ring. In 5-methyl-5,10-dihydrophenarsazine, the 5-methyl group occupies an axial position. researchgate.net The interplay of steric and electronic effects of the methyl and phenyl groups in the target compound would dictate their preferred orientation, which would be definitively established by X-ray diffraction analysis.

Table 1: Crystallographic Data for Analogue Dihydrophenarsazine Compounds

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Folding Angle (°) |

| 5,10-(diphenyl)-5,10-dihydrophenarsazine | Monoclinic | P21/c | 10.737(3) | 8.561(4) | 20.523(7) | 91.91(3) | 151.7(4) |

| 5-methyl-5,10-dihydrophenarsazine | Orthorhombic | P212121 | 8.511(4) | 5.690(1) | 23.535(9) | - | 154.1(4) |

Data sourced from related dihydrophenarsazine structures to illustrate expected crystallographic parameters. researchgate.net

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the connectivity and chemical environment of atoms in a molecule in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.

In the ¹H NMR spectrum, the protons of the methyl group would likely appear as a singlet in the upfield region. The protons of the phenyl group and the dihydrophenazine core would resonate in the aromatic region, exhibiting complex splitting patterns due to spin-spin coupling. The chemical shifts of these aromatic protons would be influenced by the electronic nature and spatial orientation of the methyl and phenyl substituents. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in assigning the specific resonances to their corresponding protons and carbon atoms. nih.gov

The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The methyl carbon would have a characteristic upfield chemical shift, while the carbons of the aromatic rings would appear in the downfield region. The chemical shifts of the carbons in the dihydrophenazine skeleton would be particularly informative about the electronic effects of the N-substituents.

Mass Spectrometry for Molecular Integrity and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition.

The fragmentation pattern observed in the mass spectrum upon ionization can help to verify the proposed structure. Common fragmentation pathways for related N-substituted compounds involve the cleavage of bonds adjacent to the nitrogen atoms. researchgate.netraco.cat For the target molecule, one would expect to observe fragment ions corresponding to the loss of the methyl group (M-15) and the phenyl group (M-77). The stability of the resulting fragment ions can provide further evidence for the molecular structure. The fragmentation of butyrophenone, for instance, shows characteristic α-cleavage and McLafferty rearrangement, providing a model for how substituted aromatic ketones might fragment. nih.gov

Chromatographic Techniques for Purity Assessment and Byproduct Identification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of a synthesized compound and for identifying any potential byproducts. A validated HPLC method can separate the target compound from starting materials, intermediates, and side products. researchgate.net

For this compound, a reversed-phase HPLC method would likely be developed, using a suitable stationary phase (e.g., C18) and a mobile phase consisting of a mixture of organic solvents (like acetonitrile (B52724) or methanol) and water. The retention time of the compound would be a characteristic property under specific chromatographic conditions. The purity of the sample can be determined by integrating the peak area of the main compound and comparing it to the total area of all observed peaks. Diode array detection can provide UV-Vis spectra of the separated components, aiding in their identification.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. This technique is crucial for confirming the empirical formula of a newly synthesized molecule. For this compound (C₁₉H₁₆N₂), the theoretically calculated elemental composition would be compared with the experimentally determined values. A close agreement between the theoretical and experimental percentages provides strong evidence for the compound's stoichiometric purity.

Table 2: Theoretical Elemental Composition of this compound (C₁₉H₁₆N₂)

| Element | Symbol | Atomic Weight | Molar Mass Contribution | Percentage (%) |

| Carbon | C | 12.011 | 228.209 | 83.79 |

| Hydrogen | H | 1.008 | 16.128 | 5.92 |

| Nitrogen | N | 14.007 | 28.014 | 10.29 |

Computational Chemistry and Quantum Mechanical Studies

Theoretical calculations, particularly those based on Density Functional Theory (DFT), offer powerful insights into the electronic structure, conformation, and properties of molecules, complementing experimental findings. nih.gov For this compound, quantum mechanical studies can be used to:

Predict Molecular Geometry: DFT calculations can be used to optimize the geometry of the molecule, predicting bond lengths, bond angles, and dihedral angles. These theoretical predictions can be compared with experimental data from X-ray crystallography to validate the computational model. Conformational analysis can help identify the most stable conformers and the energy barriers between them. nih.gov

Analyze Electronic Properties: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated to understand the molecule's electronic behavior, including its potential as an electron donor or acceptor. These parameters are crucial for applications in photoredox catalysis. nih.gov

Simulate Spectroscopic Data: Theoretical methods can be used to predict NMR chemical shifts and vibrational frequencies (IR and Raman). Comparing these simulated spectra with experimental data can aid in the assignment of spectral features and confirm the proposed structure.

Studies on asymmetrically substituted triazacyclohexanes have shown that DFT calculations can accurately predict the preferred chair conformation and the axial/equatorial positioning of substituents, providing a relevant analogy for the conformational analysis of the target dihydrophenazine. researchgate.net

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations for Electronic Structure

Theoretical investigations into the electronic structure of this compound and related N,N-diaryl dihydrophenazines are predominantly carried out using Density Functional Theory (DFT) and its time-dependent extension, Time-Dependent DFT (TD-DFT). researchgate.net These quantum mechanical modeling methods are essential for understanding the geometric, electronic, and optical properties of such molecules. nih.govd-nb.info DFT is employed to determine the optimized ground-state molecular geometry and to analyze the frontier molecular orbitals. d-nb.info The B3LYP functional with a 6-31G(d,p) basis set is a commonly used level of theory for these calculations. d-nb.infomalayajournal.org

TD-DFT is subsequently used to study the properties of the molecule in its excited state. d-nb.info This method is crucial for predicting electronic absorption spectra, understanding the nature of electronic transitions, and investigating the characteristics of excited states, such as charge-transfer phenomena. researchgate.netnih.gov For instance, TD-DFT calculations can predict the energies of the lowest singlet (S₁) and triplet (T₁) excited states. nih.gov These computational approaches have proven to be highly accurate and cost-effective for studying the optoelectronic properties of organic compounds. d-nb.info The combination of DFT and TD-DFT provides a powerful toolkit for rationalizing experimental spectroscopic data and for designing molecules with specific photophysical properties. researchgate.netnih.gov

Analysis of Frontier Molecular Orbitals (HOMO and LUMO Energy Levels)

The frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity and electronic properties of a molecule. malayajournal.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. malayajournal.orgresearchgate.net A smaller energy gap generally corresponds to higher chemical reactivity and easier excitation. malayajournal.org

In N,N-diaryl dihydrophenazines, the nature and localization of these orbitals are heavily influenced by the substituents on the nitrogen atoms. nih.gov For dihydrophenazines with less conjugated N-aryl substituents, such as a simple phenyl group, the LUMO is typically localized on the central dihydrophenazine core. nih.gov However, when N-aryl substituents with extended conjugation or electron-withdrawing groups are present, the LUMO can shift to become localized on these aryl substituents. nih.gov This shift is indicative of a change in the electronic nature of the molecule's lowest energy excited state. nih.gov For the general class of 5,10-diaryl-5,10-dihydrophenazines, HOMO and LUMO energy levels have been found to be in the range of –4.90 to –5.70 eV and –3.10 to –3.36 eV, respectively. researchgate.net The resulting electrochemical band gap (Eg) ranges from 1.72 to 2.48 eV. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Diaryl Dihydrophenazines

| Molecular Orbital | Energy Range (eV) |

| HOMO | -4.90 to -5.70 researchgate.net |

| LUMO | -3.10 to -3.36 researchgate.net |

| Energy Gap (Eg) | 1.72 to 2.48 researchgate.net |

Investigation of Excited States and Charge Transfer Characteristics

The excited-state dynamics of N,N-diaryl dihydrophenazines are of significant interest due to their potential applications in photoredox catalysis. nih.gov Upon photoexcitation, these molecules can form excited states with significant intramolecular charge transfer (CT) character. nih.govacs.org This CT phenomenon involves the spatial redistribution of electron density from a donor part of the molecule to an acceptor part upon electronic transition. researchgate.net

DFT calculations predict that for dihydrophenazines where the LUMO is localized on an N-aryl substituent, the lowest energy excited state possesses this charge transfer character. nih.gov This CT state is crucial for minimizing fluorescence and enabling efficient electron transfer processes. nih.gov Following initial photon absorption to a higher singlet excited state (like S₂), the molecule typically undergoes rapid internal conversion to the lowest singlet excited state (S₁), which then may intersystem cross to the lowest triplet excited state (T₁). nih.gov The presence of CT states is often supported experimentally by significant solvatochromic shifts in emission spectra, where the emission wavelength changes with solvent polarity. nih.gov Dihydrophenazines with non-polar, localized excited states, by contrast, tend to emit in the blue region regardless of the solvent's polarity. nih.gov

Theoretical Studies on Exchange Interaction in Dihydrophenazine Dication Systems

Dihydrophenazine derivatives are known to form persistent radical cation and dication species upon oxidation. researchgate.netresearchgate.net In the context of the dication, which possesses two unpaired electrons, the concept of exchange interaction becomes relevant. Exchange interaction is a quantum mechanical effect that arises from the interplay between the Pauli exclusion principle and the Coulomb repulsion of electrons. esrf.fr It is responsible for the energy splitting between different spin states, such as singlet (spins paired) and triplet (spins parallel) states, in a multi-electron system. esrf.frnih.gov

The interaction can be described by the Heisenberg Hamiltonian, and its magnitude is highly dependent on the distance and overlap between the magnetic orbitals of the interacting electrons. esrf.fr While direct exchange requires significant orbital overlap and is typically a short-range interaction, other forms like indirect exchange can operate over longer distances. esrf.fr In dihydrophenazine dication systems, the two radical centers are part of the same molecular framework. Theoretical studies would focus on calculating the energy difference between the lowest singlet and triplet states of the dication. A significant energy gap would indicate a strong exchange interaction. This interaction is critical as it can influence the magnetic properties of the molecule and the stability of the dication species. researchgate.net The strength of the exchange interaction can suppress or enhance the effects of external magnetic fields on the spin dynamics of the system. nih.gov

Spectroelectrochemical Characterization and Redox Properties

Cyclic Voltammetry for Electrochemical Behavior and Oxidation Potentials

Cyclic voltammetry (CV) is a powerful electrochemical technique used to probe the redox behavior of electroactive species like this compound. utexas.eduresearchgate.net The method involves scanning the potential of an electrode and measuring the resulting current, providing information on oxidation and reduction potentials, the stability of redox species, and the number of electrons transferred. researchgate.net

Dihydrophenazine derivatives typically exhibit reversible redox processes. mdpi.com For instance, polymers containing 5,10-diphenyl-dihydrophenazine units show two pairs of redox peaks, which correspond to two consecutive single-electron transfer reactions. mdpi.com This indicates the formation of a stable radical cation followed by the formation of a dication. researchgate.netmdpi.com In one study on a poly(aryl ether sulfone) containing these units, the oxidation peak potentials were observed at approximately 3.5 V and 4.1 V (vs. Li/Li⁺). mdpi.com Another study on related polymers showed an onset oxidation potential (E_onset) in the range of 0.18 V to 0.11 V and a half-wave potential (E_ox¹/₂) from 0.26 V to 0.20 V. mdpi.com The stability of these compounds is often demonstrated by the overlapping of CV curves after thousands of cycles. mdpi.com

Table 2: Representative Electrochemical Data for Dihydrophenazine Derivatives

| Parameter | Potential Range (V) | Reference Electrode/Conditions |

| Oxidation Peak 1 | ~3.5 | vs. Li/Li⁺ mdpi.com |

| Oxidation Peak 2 | ~4.1 | vs. Li/Li⁺ mdpi.com |

| Onset Oxidation (E_onset) | 0.11 - 0.18 | Not specified mdpi.com |

| Half-wave Potential (E_ox¹/₂) | 0.20 - 0.26 | Not specified mdpi.com |

UV-Vis Absorption Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis absorption spectroscopy is a key technique for characterizing the electronic transitions in molecules. mdpi.com The absorption of ultraviolet or visible light promotes electrons from the ground state to higher energy excited states. For 5,10-dihydrophenazine (B1199026), the UV spectrum is characterized by a broad absorption band with a maximum (λ_max) at 350 nm. bohrium.com In comparison, its fully oxidized counterpart, phenazine (B1670421), has a broad band associated with a π-π* transition. bohrium.com

For substituted dihydrophenazines, the position and intensity of the absorption bands are influenced by the nature of the substituents. For example, in polymers containing 5,10-diphenyl-dihydrophenazine moieties, characteristic absorption peaks are observed between 316 nm and 331 nm. mdpi.com The intensity of these peaks increases with a higher concentration of the phenazine units in the polymer chain. mdpi.com Upon electrochemical oxidation, new absorption bands can appear. For instance, during voltage application, new bands have been observed in the 400 nm–500 nm region, along with broadband absorption in the visible and near-infrared regions from 600 nm to 800 nm, indicating the formation of the radical cation and dication species. researchgate.netmdpi.com

Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

The one-electron oxidation of 5,10-disubstituted-5,10-dihydrophenazines generates stable radical cations, which are paramagnetic and thus amenable to study by Electron Spin Resonance (ESR) and Electron Paramagnetic Resonance (EPR) spectroscopy. These techniques provide detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the radical cation.

Upon oxidation, the ESR/EPR spectrum of a dihydrophenazine radical cation is primarily characterized by its g-value and hyperfine coupling constants (hfcc) with magnetic nuclei, most notably the two nitrogen atoms (¹⁴N) of the phenazine core and the protons of the substituents and the aromatic rings.

For the radical cation of 5,10-dimethyl-5,10-dihydrophenazine , the ESR spectrum is expected to show a complex pattern of hyperfine splittings. The major couplings would arise from the two equivalent nitrogen nuclei and the six equivalent protons of the two methyl groups. Further smaller couplings would be observed from the eight protons on the phenazine aromatic rings.

In the case of the 5,10-diphenyl-5,10-dihydrophenazine (B3051866) radical cation, the EPR signal is also centered around a g-value typical for organic radicals. The hyperfine structure is dominated by the coupling to the two nitrogen atoms. The spin density is also delocalized onto the N-phenyl rings, leading to smaller hyperfine couplings with the protons on these phenyl groups, as well as the protons on the central phenazine core. The delocalization onto the phenyl rings contributes to the stability of this radical cation. researchgate.net

For the asymmetrically substituted This compound radical cation, one would anticipate a more complex and less symmetric ESR/EPR spectrum. The spin density distribution would be influenced by the differing electronic effects of the methyl (electron-donating) and phenyl (electron-withdrawing and conjugating) groups. This would result in non-equivalent hyperfine coupling constants for the two nitrogen atoms and a more intricate pattern of proton couplings.

Table 1: Comparative ESR/EPR Data for Dihydrophenazine Radical Cations (Predicted and Analog-Based)

| Parameter | 5,10-dimethyl-5,10-dihydrophenazine Radical Cation | 5,10-diphenyl-5,10-dihydrophenazine Radical Cation | This compound Radical Cation (Predicted) |

| g-value | ~2.003 | ~2.003 | ~2.003 |

| ¹⁴N hfcc (aN) | Expected to be equivalent for both nitrogens | Expected to be equivalent for both nitrogens | Expected to be non-equivalent (aN1 ≠ aN2) |

| Proton hfcc (aH) | Significant coupling to 6 methyl protons and smaller couplings to 8 aromatic protons | Coupling to protons on phenyl rings and 8 aromatic protons | Complex pattern with distinct couplings for methyl protons, phenyl protons, and aromatic protons |

Spectroelectrochemistry for Voltage-Dependent Optical Changes

Spectroelectrochemistry is a powerful technique that combines electrochemical control with spectroscopic measurement (typically UV-Vis-NIR) to monitor the changes in a molecule's optical properties as a function of its oxidation state. For 5,10-disubstituted-5,10-dihydrophenazines, this method allows for the in-situ characterization of the neutral species, the radical cation, and the dication.

The neutral 5,10-disubstituted-5,10-dihydrophenazines are typically colorless or pale yellow, with absorption maxima in the UV region. Upon the first one-electron oxidation to the radical cation, a dramatic color change is observed, which is a hallmark of these compounds. This is due to the appearance of new, strong absorption bands in the visible and near-infrared (NIR) regions. A second one-electron oxidation generates the dication, which is often less stable and has its own characteristic absorption spectrum, sometimes resulting in a bleaching of the color observed for the radical cation.

Studies on polymers incorporating 5,10-diphenyl-5,10-dihydrophenazine units have provided valuable spectroelectrochemical data. Upon oxidation of the polymer film, the material changes from an initial light yellow to green, which is characteristic of the radical cation formation. mdpi.com The UV-Vis-NIR spectra of these oxidized polymers show the appearance of new absorption bands in the 400-500 nm range and moderate-intensity broadband absorption in the visible and near-infrared regions from 600 nm to 800 nm, with specific peaks observed around 628 nm, 688 nm, and 763 nm. mdpi.com

For This compound , a similar electrochromic behavior is expected. The neutral form would be largely transparent in the visible range. As the potential is increased to the first oxidation wave, the formation of the radical cation would lead to the appearance of characteristic absorption bands, likely in the visible and NIR regions, resulting in a distinct color change. A further increase in potential to the second oxidation state would generate the dication, accompanied by another change in the absorption spectrum. The exact wavelengths of maximum absorption (λmax) for the radical cation and dication of the asymmetrically substituted compound would be influenced by the combined electronic effects of the methyl and phenyl substituents.

Table 2: Voltage-Dependent Optical Absorption for Dihydrophenazine Derivatives

| Oxidation State | 5,10-diphenyl-5,10-dihydrophenazine (in polymer) mdpi.com | This compound (Predicted) |

| Neutral | Light yellow, absorption in UV region | Colorless/pale yellow, absorption in UV region |

| Radical Cation | Green, new absorption bands at 400-500 nm and 600-800 nm (peaks at ~628, 688, 763 nm) | Colored, new absorption bands expected in the visible and NIR regions |

| Dication | Further spectral changes, potential color bleaching | Further spectral changes, potential color change or bleaching |

These advanced spectroscopic techniques are indispensable for elucidating the structure-property relationships in dihydrophenazine systems. The investigation of both symmetrically and asymmetrically substituted derivatives allows for a fine-tuning of their redox and optical properties, which is crucial for their potential applications in areas such as electrochromic devices and redox-active materials.

Chemical Reactivity and Mechanistic Studies of 5 Methyl 10 Phenyl 5,10 Dihydrophenazine

Oxidation and Reduction Pathways of the Dihydrophenazine Core

The central dihydrophenazine ring of 5-Methyl-10-phenyl-5,10-dihydrophenazine is characterized by its ability to undergo reversible redox reactions. This behavior is fundamental to the chemistry of phenazine-related compounds, which can oscillate between an oxidized (phenazine) and a reduced (dihydrophenazine) state. nih.gov This redox cycling involves the transfer of two electrons and two protons, a process central to the function of many natural phenazine (B1670421) compounds in biological systems. nih.govrsc.org

The 5,10-dihydrophenazine (B1199026) core is susceptible to oxidation, which results in the formation of the corresponding aromatic phenazinium cation. Dihydrophenazines are notoriously sensitive to oxidation and can be readily converted to the corresponding phenazine by agents such as molecular oxygen (air). google.com This process involves the loss of two electrons and two protons from the dihydrophenazine unit, leading to the formation of a fully aromatic and planar phenazine ring system. units.it

The oxidation can be represented by the following general reaction:

This compound → 5-Methyl-10-phenylphenazinium + 2e⁻ + 2H⁺

This reaction can be achieved through various chemical oxidants or electrochemically. researchgate.net The stability of the resulting phenazinium cation is a driving force for this transformation. In synthetic procedures involving dihydrophenazines, it is often necessary to add a reducing agent to prevent this unwanted oxidation. google.com The ease of this oxidation highlights the role of dihydrophenazines as potent reducing agents in various chemical and biological contexts.

| Reactant | Oxidizing Agent | Product | Reaction Type |

|---|---|---|---|

| 5,10-Dihydrophenazine Derivative | O₂, Air | Phenazinium Cation | Aromatization/Oxidation |

| 5,10-Dihydrophenazine Derivative | Fe(III) salts | Phenazinium Cation | Redox Reaction |

| 5,10-Dihydrophenazine Derivative | Electrochemical Oxidation | Phenazinium Radical Cation / Dication | Anodic Oxidation |

Beyond the two-electron reduction from the phenazine state, the dihydrophenazine core can undergo further reduction to yield partially or fully saturated derivatives, such as octahydrophenazine or perhydrophenazine. This transformation requires more forcing conditions than the simple phenazine-dihydrophenazine redox couple and typically involves catalytic hydrogenation. mdpi.com

This process, known as catalytic reduction, utilizes a metal catalyst (e.g., Platinum, Palladium, Ruthenium) and a source of hydrogen (H₂ gas). libretexts.org The reaction involves the addition of hydrogen atoms across the double bonds of the aromatic rings, leading to the formation of a saturated heterocyclic system. youtube.com The choice of catalyst, solvent, temperature, and pressure can influence the extent of reduction and the stereochemistry of the resulting product. illinois.edu For instance, ruthenium-based catalysts are known to be effective for the reduction of aromatic rings. illinois.edu The complete reduction of the phenazine core in this compound would result in the formation of the corresponding perhydrophenazine derivative.

Substitution and Functionalization Reactions

Functionalization of the this compound scaffold can occur at two main sites: the heterocyclic nitrogen atoms and the peripheral aromatic rings. These reactions allow for the modification of the compound's electronic and steric properties.

The synthesis of N,N'-disubstituted dihydrophenazines like this compound typically involves the alkylation or arylation of an unsubstituted or monosubstituted 5,10-dihydrophenazine precursor. google.com The mechanism for N-alkylation generally proceeds via a nucleophilic substitution (Sₙ2) pathway. acsgcipr.org In this process, the nitrogen atom of the dihydrophenazine acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. nih.gov The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. google.com The synthesis of N,N'-diaryldihydrophenazines can also be achieved through oxidative coupling of diarylamines. nih.gov

The aromatic rings of the dihydrophenazine core can undergo both electrophilic and nucleophilic substitution, depending on the reaction conditions and the substituents already present on the ring.

Electrophilic Aromatic Substitution (EAS): The dihydrophenazine system is electron-rich due to the electron-donating nature of the nitrogen atoms. This activates the aromatic rings towards attack by electrophiles. youtube.com The nitrogen atoms are ortho-, para-directing groups, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the nitrogen atoms. libretexts.org Common EAS reactions include halogenation (e.g., bromination), nitration, and Friedel-Crafts reactions. masterorganicchemistry.com The reaction proceeds through a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr): In contrast to EAS, nucleophilic aromatic substitution requires the aromatic ring to be electron-poor. masterorganicchemistry.com For an SₙAr reaction to occur on the phenazine core, strong electron-withdrawing groups (such as nitro groups) must be present on the aromatic rings. chemistrysteps.com The reaction proceeds via an addition-elimination mechanism, where a strong nucleophile attacks the carbon atom bearing a leaving group (typically a halide). chemistrysteps.com This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, before the leaving group is expelled to restore aromaticity. masterorganicchemistry.comchemistrysteps.com The electron-withdrawing groups are necessary to stabilize the negative charge of the Meisenheimer intermediate and must be positioned ortho or para to the leaving group. chemistrysteps.com

| Reaction Type | Ring Requirement | Attacking Species | Key Intermediate | Typical Reagents |

|---|---|---|---|---|

| Electrophilic (EAS) | Electron-rich | Electrophile (E⁺) | Arenium ion (Carbocation) | Br₂/FeBr₃, HNO₃/H₂SO₄ |

| Nucleophilic (SₙAr) | Electron-poor (with EWGs) | Nucleophile (Nu⁻) | Meisenheimer complex (Carbanion) | NaOCH₃, R₂NH |

Functionalization of the phenazine aromatic core, for instance by introducing a bromine atom via electrophilic aromatic substitution, opens up pathways for further molecular elaboration through palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nobelprize.org

A bromo-substituted phenazine derivative can serve as a substrate in various coupling reactions. The general mechanism for these reactions involves a catalytic cycle with a palladium(0) complex, which typically includes steps of oxidative addition, transmetalation, and reductive elimination. nobelprize.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the bromophenazine with an organoboron compound (like a boronic acid) to form a new C-C bond, allowing for the introduction of new aryl or vinyl groups. libretexts.org

Sonogashira Coupling: This involves the coupling of the bromophenazine with a terminal alkyne to form an alkynyl-substituted phenazine. beilstein-journals.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the bromophenazine with an amine. libretexts.org

These cross-coupling strategies provide a versatile method for synthesizing a wide array of complex phenazine derivatives with tailored electronic and structural properties.

| Reaction Name | Substrate | Coupling Partner | Bond Formed | Catalyst System (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura | Bromo-phenazine | Ar-B(OH)₂ | C-C (Aryl-Aryl) | Pd(PPh₃)₄, Base |

| Sonogashira | Bromo-phenazine | R-C≡C-H | C-C (Aryl-Alkynyl) | PdCl₂(PPh₃)₂, CuI, Base |

| Buchwald-Hartwig | Bromo-phenazine | R₂NH | C-N (Aryl-Amine) | Pd catalyst, Phosphine (B1218219) ligand, Base |

Side-Chain Modification Reactions on Dihydrophenazine Scaffolds

The dihydrophenazine core is a versatile scaffold that allows for modification at several positions, including the nitrogen atoms (N-5 and N-10) and the aromatic rings. These modifications are crucial for tuning the molecule's photophysical and electrochemical properties.

N-Substitution Reactions: The primary route to synthesizing derivatives like this compound involves sequential N-alkylation and N-arylation of the parent 5,10-dihydrophenazine. google.com This process typically starts with the reduction of phenazine to its dihydro form. mdpi.com The resulting 5,10-dihydrophenazine can then be derivatized at the nitrogen positions. google.com One-pot syntheses have been developed where phenazine is formed and subsequently alkylated without isolating the dihydrophenazine intermediate. google.com Common alkylating agents include alkyl halides and dialkyl sulfates, while N-arylation can be achieved through methods like copper-catalyzed cross-coupling reactions with arylboroxines. google.combeilstein-journals.orgnih.gov It is critical to prevent the oxidation of the dihydrophenazine back to phenazine during these reactions, which can be achieved by adding a compatible reducing agent. google.com

Core Modification via Radical Addition: A significant side reaction observed when using dihydrophenazines in photoredox catalysis is the addition of radical intermediates to the aromatic core of the phenazine structure. nih.govresearchgate.net In processes like organocatalyzed atom transfer radical polymerization (O-ATRP), alkyl radicals generated from the initiator or the growing polymer chain can attack the electron-rich phenazine core. nih.gov While often considered a termination pathway that reduces initiator efficiency, this reactivity has been harnessed to synthesize novel core-substituted dihydrophenazines. nih.gov This reaction demonstrates the susceptibility of the dihydrophenazine scaffold to attack by open-shell radical species, a factor that can limit its application in certain catalytic cycles but also provides a synthetic route to more complex structures. researchgate.net

Electron Transfer Processes and Radical Chemistry

Dihydrophenazines are highly redox-active molecules, a property central to their function in catalysis and materials science. mdpi.com Their ability to undergo reversible one-electron transfer reactions is a defining characteristic. researchgate.net

Role as an Electron Donor and Acceptor in Redox Reactions

5,10-dihydrophenazines are potent electron donors. nih.gov Cyclic voltammetry studies on N,N'-disubstituted dihydrophenazines reveal two distinct, reversible one-electron oxidation events, corresponding to the formation of a radical cation and subsequently a dication. nih.govresearchgate.net This stepwise oxidation underscores their capacity to act as multi-electron redox centers. researchgate.net

The electron-donating strength of the dihydrophenazine can be quantified by its oxidation potential. The substituents on the nitrogen atoms and the phenazine core significantly influence these redox potentials. The general redox behavior involves the sequential loss of two electrons, as depicted below for a generic N,N'-disubstituted dihydrophenazine (PC):

PC - e⁻ ⇌ PC•⁺ (Formation of the radical cation)

PC•⁺ - e⁻ ⇌ PC²⁺ (Formation of the dication)

The stability and redox potentials of these species are critical for their application, particularly in photoredox catalysis where the catalyst must be regenerated to complete the catalytic cycle. nih.gov

Table 1: Electrochemical Properties of N,N'-Diaryldihydrophenazine Analogs

| Compound | First Oxidation Potential (Eox1, V vs. Fc/Fc⁺) | Second Oxidation Potential (Eox2, V vs. Fc/Fc⁺) | Solvent | Reference |

|---|---|---|---|---|

| N,N'-diphenyl-dihydrophenazine (DPPZ) | 0.26 | 1.06 | Not Specified | researchgate.net |

| 2,7-di-tert-butyl-5,10-diphenyl-5,10-dihydrophenazine (Phz1) | 0.21 | 0.98 | THF | nih.gov |

| 2,7-di-tert-butyl-5,10-bis(4-trifluoromethylphenyl)-5,10-dihydrophenazine (Phz2) | 0.36 | 1.18 | THF | nih.gov |

Formation and Stability of Persistent Radical Cation Species

Upon one-electron oxidation, 5,10-dihydrophenazines form remarkably stable radical cations. nih.govresearchgate.net This stability is a key feature that allows them to participate effectively in catalytic cycles without rapid degradation. The formation of these species can be induced by chemical oxidation, electrolysis, or photoirradiation. researchgate.net

The stability of the radical cation is influenced by the substituents and the solvent environment. For instance, studies on dihydrophenazine radical cations in solvents relevant to O-ATRP, such as N,N-dimethylacetamide (DMAc), have shown that decomposition can occur, particularly under irradiation. nih.gov The persistence of these radical cations allows for their characterization using techniques like Electron Spin Resonance (ESR) spectroscopy, which confirms the presence of the unpaired electron and provides insight into its delocalization across the molecular framework. researchgate.netresearchgate.net The high stability of these radical cations is essential for their role in deactivating propagating radicals in controlled polymerization reactions. nih.govnih.gov

Investigation of Singlet and Triplet Excited States in Photoreaction Mechanisms

Upon absorption of light, this compound is promoted to an electronically excited state. The photochemistry of dihydrophenazines involves both singlet (S₁) and triplet (T₁) excited states, and the balance between these states is crucial for their reactivity.

Following photoexcitation, ultrafast electronic relaxation populates the first singlet excited state (S₁). nih.govacs.org From this state, the molecule can either relax back to the ground state (S₀) via fluorescence or non-radiative decay, or it can undergo intersystem crossing (ISC) to form the triplet excited state (T₁). nih.gov For many dihydrophenazine derivatives, ISC is a minor pathway, and their photochemistry is often dominated by the singlet state. nih.govacs.org The S₁-state lifetimes can range from picoseconds to nanoseconds, depending on the molecular structure and solvent. nih.govacs.org

Table 2: Photophysical Properties of Dihydrophenazine Derivatives

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Excited State | Reference |

|---|---|---|---|---|

| 5,10-dihydrophenazine | 350 | Not Specified | Not Specified | bohrium.com |

| 5,10-bis(4-cyanophenyl)-5,10-dihydrophenazine | Not Specified | Not Specified | S₁ (lifetime 135 ps in DMF) | acs.org |

| 2,7-di-tert-butyl-5,10-diphenyl-5,10-dihydrophenazine (Phz1) | 376 (in Benzene) | 470 (in Benzene) | T₁ (Phosphorescence at 77K) | nih.gov |

Mechanistic Investigations in Catalytic Cycles

The unique redox and photophysical properties of dihydrophenazines make them highly effective organic photoredox catalysts, offering a sustainable alternative to precious metal complexes. nih.govnih.gov

Photoredox Catalysis: Elucidation of Photoexcitation and Electron Transfer Processes

In a typical photoredox catalytic cycle, the dihydrophenazine photocatalyst (PC) absorbs light to reach an excited state (PC*), which is a much stronger reducing agent than the ground state molecule.

The general mechanism for an oxidative quenching cycle is as follows:

Photoexcitation: The ground-state catalyst (PC) absorbs a photon of visible light to generate an excited state (PC*).

PC + hν → PC *

Electron Transfer: The excited catalyst (PC*) donates an electron to a substrate (e.g., an alkyl halide, R-X), which then fragments. This generates the catalyst radical cation (PC•⁺) and a substrate radical (R•).

PC + R-X → PC•⁺ + R• + X⁻*

Substrate Reaction: The generated radical (R•) undergoes the desired chemical transformation (e.g., addition to a monomer in polymerization).

Catalyst Regeneration: The catalyst radical cation (PC•⁺) is reduced back to its ground state to close the catalytic cycle. In O-ATRP, this step often involves the deactivation of a propagating polymer radical by the PC•⁺ and a halide anion (X⁻). rsc.org

PC•⁺ + R• + X⁻ → PC + R-X (Example: Deactivation in ATRP)

Studies have shown that for many dihydrophenazine catalysts, the electron transfer occurs from the first excited singlet state (S₁). nih.gov This challenges earlier assumptions that relied on the involvement of long-lived triplet states. acs.org The efficiency of the catalyst is thus linked to the competition between the rate of this electron transfer and the rate of S₁ state decay. nih.gov The ability of certain N,N-diaryl dihydrophenazines to access an intramolecular charge transfer (CT) state upon photoexcitation has been identified as a crucial factor for high catalytic efficiency in polymerizations. nih.govacs.org This CT character facilitates the necessary electronic transitions for catalysis. nih.govnih.gov

Atom Transfer Radical Polymerization (ATRP) Mechanisms Mediated by Dihydrophenazine Photocatalysts

Dihydrophenazine derivatives, including this compound, have emerged as potent organic photoredox catalysts (PCs) for mediating controlled radical polymerizations, particularly in a process known as organocatalyzed atom transfer radical polymerization (O-ATRP). researchgate.netrsc.org This technique offers a metal-free alternative to traditional ATRP, which is advantageous for applications where metal contamination is a concern, such as in electronics and biomedical fields. researchgate.netnih.gov

The general mechanism of O-ATRP mediated by a dihydrophenazine photocatalyst involves a reversible activation-deactivation cycle driven by visible light. rsc.org The key steps are as follows:

Photoexcitation: The ground-state dihydrophenazine catalyst (PC) absorbs light, promoting it to an excited state (PC*). This excited state is a much stronger reducing agent than the ground state. researchgate.net

Activation: The excited catalyst (PC*) activates a dormant polymer chain with a terminal halide (P-X, where X is typically Br or Cl) or an initiator molecule (R-X) via an electron transfer process. This reduces the C-X bond, generating a propagating carbon-centered radical (P• or R•) and the oxidized form of the catalyst, a radical cation (PC•+), along with a halide anion (X⁻). rsc.orgnih.gov The rate of this activation step is denoted as kₐ. rsc.org

Propagation: The newly formed radical (P•) can add to monomer units, allowing the polymer chain to grow. The rate of polymerization is defined as kₚ. rsc.org

Deactivation: The oxidized catalyst and halide anion, which are proposed to form an ion pair (PC•+X⁻), can deactivate the propagating radical (P•). rsc.org This step regenerates the dormant halide-capped polymer chain (P-X) and the ground-state photocatalyst (PC), which can then re-enter the catalytic cycle. The rate of deactivation is described as kₐ. rsc.org

For a successful and controlled polymerization, the rate of deactivation must be significantly faster than the rate of activation (kₐ > kₐ). rsc.org This rapid deactivation minimizes the concentration of active radicals at any given time, thereby suppressing irreversible bimolecular termination reactions that can lead to polymers with high dispersity and poor molecular weight control. rsc.org The use of N,N-diaryl dihydrophenazines has been shown to produce well-defined polymers with low dispersity (Đ < 1.3). elsevierpure.com

| Step | Description | Key Species Involved | Rate Constant |

| Photoexcitation | Catalyst absorbs light to form an excited state. | PC, PC | - |

| Activation | Excited catalyst reduces the initiator/dormant chain. | PC, R-X, R•, PC•+, X⁻ | kₐ |

| Propagation | Radical adds to monomer units. | R•, Monomer | kₚ |

| Deactivation | Oxidized catalyst and halide anion deactivate the growing chain. | R•, PC•+, X⁻, R-X, PC | kₐ |

Radical Addition to the Dihydrophenazine Core and its Kinetic Implications

A significant side reaction that can occur during O-ATRP mediated by dihydrophenazine catalysts is the addition of radical species to the catalyst's core structure. nih.govresearchgate.net This reaction can involve radicals generated from the reduction of the ATRP initiator or from the propagating polymer chain end. nih.govelsevierpure.com This core substitution is a termination reaction that has critical implications for the polymerization process, as it modifies the catalyst's structure and properties, ultimately impacting polymerization control. nih.govresearchgate.net

Mechanistic studies have shown that upon photo-irradiation, the dihydrophenazine catalyst activates the C-Br bond of an ATRP initiator to generate an alkyl radical. nih.gov This radical can then add to an unsubstituted position on the phenazine core. Subsequent deprotonation, possibly by the bromide anion generated in the activation step, restores aromaticity and results in a new, core-substituted neutral dihydrophenazine derivative. nih.gov This newly formed catalyst can potentially re-enter the catalytic cycle, but its modified structure may alter its catalytic activity. nih.gov

This undesired reactivity has been identified as a cause for lower-than-expected initiator efficiencies (I*), which are often observed to be in the 60-80% range for N,N-diaryl dihydrophenazine systems. elsevierpure.comresearchgate.net The addition of radicals to the catalyst core effectively consumes active species, leading to decreased control over the polymer's molecular weight. nih.gov

Interestingly, this side reaction has been harnessed as a synthetic tool. By intentionally reacting dihydrophenazines with commercially available ATRP initiators, a new family of core-substituted catalysts has been synthesized. nih.gov These novel catalysts have demonstrated improved performance in the O-ATRP of monomers like methyl methacrylate (B99206) (MMA), achieving better initiator efficiencies and lower dispersity while minimizing further undesired side reactions during polymerization. nih.gov For example, a core-substituted PC was shown to maintain controlled polymerization at catalyst loadings as low as 100 ppm. elsevierpure.com

| Reactants | Conditions | Product | Implication |

| Dihydrophenazine PC + Alkyl Radical (from ATRP initiator) | Photo-irradiation during O-ATRP | Core-substituted Dihydrophenazine PC | Decreased initiator efficiency (I), loss of polymerization control. nih.gov |

| Dihydrophenazine PC + AIBN-generated radicals | 80 °C, in the dark | No reaction with neutral PC; substitution occurs with PC•+Br⁻ | Suggests the oxidized state of the catalyst is susceptible to radical addition. nih.gov |

| Dihydrophenazine PC + ATRP Initiators | Intentional synthetic conditions | New family of core-substituted PCs | Improved catalyst performance, higher I, and better control in O-ATRP. nih.gov |

Intramolecular Cyclization and Rearrangement Mechanisms

The dihydrophenazine scaffold can undergo intramolecular reactions, including cyclizations and rearrangements, particularly upon oxidation. While specific studies on this compound are limited, research on related derivatives provides insight into the potential reactivity of this class of compounds.

One notable transformation involves the oxidation of a phenanthrene-based dihydrophenazine precursor, which leads to the formation of a π-extended diamagnetic phenazine dication. researchgate.net This process is accompanied by a significant conformational change; the typically bent dihydrophenazine structure becomes a distorted aromatic planar structure upon oxidation. This structural change also results in a marked electrochromic shift in the UV-vis spectrum. researchgate.net

This dicationic species exhibits intriguing dual reactivity. Depending on the nucleophile it reacts with, it can undergo two different pathways:

Ring Contraction: Reaction with certain nucleophiles can lead to a rearrangement, resulting in a ring contraction to form a π-extended triarylimidazolinium derivative. researchgate.net